molecular formula C7H6FNOS B1405599 1-Fluoro-2-methyl-4-(sulfinylamino)benzene CAS No. 1785763-34-9

1-Fluoro-2-methyl-4-(sulfinylamino)benzene

Cat. No.: B1405599
CAS No.: 1785763-34-9
M. Wt: 171.19 g/mol
InChI Key: GAYDNTSAAVMEBY-UHFFFAOYSA-N
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Description

1-Fluoro-2-methyl-4-(sulfinylamino)benzene (CAS 1785763-34-9) is a chemical compound with the molecular formula C7H6FNOS and a molecular weight of 171.192 g/mol . It is characterized by a density of 1.3±0.1 g/cm³ and a boiling point of 244.6±33.0 °C at 760 mmHg . The compound features a sulfinylamino group attached to a fluorinated and methyl-substituted benzene ring, a structure that is often explored as a key synthetic intermediate or building block in organic and medicinal chemistry research . Compounds with sulfinylamino functionalities have been investigated in the development of novel chemical processes and as intermediates in the synthesis of potential pharmaceutical agents, such as substituted benzylamine compounds studied for medicinal applications . This reagent is intended for use in research settings as a valuable precursor for further chemical transformations. Researchers can utilize it to introduce the unique 4-(sulfinylamino)-2-methyl-fluorobenzene moiety into more complex molecules. Handle with care; this compound has associated hazard statements H315-H319-H334-H335, indicating it may cause skin and eye irritation and be harmful if inhaled [citation:2). FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-fluoro-2-methyl-4-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNOS/c1-5-4-6(9-11-10)2-3-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYDNTSAAVMEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=S=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Sequential Functionalization

Starting material : 1-Fluoro-4-methylbenzene
Key steps :

  • Nitration : Introduction of a nitro group at the para position to the methyl group using mixed acid (HNO₃/H₂SO₄) at 0–5°C.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/AcOH reduction converts the nitro group to an amine.
  • Sulfoxidation : Reaction with sulfinyl chloride (e.g., SOCl₂) or oxidation of a thioether intermediate using m-CPBA to install the sulfinylamino group.

Reaction conditions :

Step Reagents/Conditions Yield (Reported) Source
Nitration HNO₃, H₂SO₄, 0–5°C ~70–85% (analogous)
Reduction H₂ (1 atm), Pd-C, EtOH 80–90%
Sulfoxidation m-CPBA, CH₂Cl₂, rt 60–75%

Direct Sulfinylamination via Coupling

Method : Palladium-catalyzed cross-coupling of aryl halides with sulfinamide derivatives.
Procedure :

  • Substrate : 1-Bromo-2-methyl-4-fluorobenzene.
  • Reagent : Sulfinamide (e.g., NH₂SOAr) with Pd(PPh₃)₄, K₂CO₃ in DMF at 100°C.

Advantages :

  • Avoids multi-step nitro-group manipulation.
  • High regioselectivity due to halogen positioning.

Limitations :

  • Requires specialized catalysts and anhydrous conditions.

Oxidation of Thioether Intermediates

Pathway :

  • Thioether formation : Reaction of 4-fluoro-2-methylaniline with methylthiolate (NaSMe) in DMF.
  • Sulfoxidation : Oxidation with H₂O₂ or m-CPBA to convert -SMe to -S(O)NH₂.

Critical parameters :

Comparative Analysis of Methods

Method Advantages Challenges Scalability
Nitration-Reduction High yields, simple reagents Multi-step purification Industrial
Direct Coupling Single-step, regioselective Costly catalysts Lab-scale
Thioether Oxidation Mild conditions Risk of overoxidation Moderate

Key Research Findings

Chemical Reactions Analysis

1-Fluoro-2-methyl-4-(sulfinylamino)benzene undergoes various chemical reactions, including:

    Oxidation: The sulfinylamino group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfinylamino group to an amino group.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-2-methyl-4-(sulfinylamino)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene involves its interaction with specific molecular targets. The sulfinylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The fluorine atom’s electronegativity also plays a role in modulating the compound’s chemical behavior .

Comparison with Similar Compounds

1-Chloro-4-(sulfinylamino)benzene (CID 83193)

  • Structure: Chlorine at position 1, sulfinylamino at position 4 .
  • Key Differences: Electron Effects: Chlorine (less electronegative than fluorine) reduces the ring’s electron deficiency. Reactivity: Sulfinylamino group’s tautomerism is less influenced by adjacent substituents compared to the fluorine-methyl combination.
  • Synthetic Routes : Likely synthesized via chlorination of aniline followed by sulfinylation.

1-Chloro-2-methyl-3-(sulfinylamino)benzene

  • Structure: Chlorine at position 1, methyl at 2, sulfinylamino at 3 .
  • Key Differences: Substituent Positions: Methyl and sulfinylamino groups are meta to each other, altering steric and electronic interactions. Applications: Potential differences in bioactivity due to altered hydrogen-bonding capabilities.

4-Fluorophenyl Methyl Sulfone (CAS 455-15-2)

  • Structure : Fluorine at position 4, methyl sulfone (-SO₂CH₃) at position 1 .
  • Key Differences: Functional Group: Sulfone (oxidized, stable) vs. sulfinylamino (reducible, reactive). Electronic Effects: Sulfone’s strong electron-withdrawing nature deactivates the ring more than sulfinylamino.

1-Chloro-2-fluoro-4-[(2-fluorobenzyl)sulfanyl]benzene (CAS 1443327-31-8)

  • Structure : Chlorine at 1, fluorine at 2, benzylsulfanyl (-S-CH₂-C₆H₄F) at 4 .
  • Key Differences: Sulfur Linkage: Sulfanyl (-S-) vs. sulfinylamino (-N=S=O). Applications: Sulfanyl groups are less polar, impacting solubility and metabolic pathways.

Comparative Analysis Table

Property 1-Fluoro-2-methyl-4-(sulfinylamino)benzene 1-Chloro-4-(sulfinylamino)benzene 4-Fluorophenyl Methyl Sulfone
Molecular Weight ~187.6 g/mol ~189.6 g/mol ~174.2 g/mol
Functional Group Sulfinylamino (-N=S=O) Sulfinylamino Sulfone (-SO₂CH₃)
Electron Effects Moderate electron withdrawal (F, -N=S=O) Moderate withdrawal (Cl, -N=S=O) Strong withdrawal (SO₂CH₃)
Reactivity High (tautomerism, redox-active) Moderate Low (stable sulfone)
Synthetic Complexity High (multiple substituents) Moderate Low
Potential Applications Pharma intermediates, catalysts Chemical synthesis Polymers, surfactants

Key Research Findings

Electronic and Steric Effects

  • Fluorine vs. Chlorine : Fluorine’s higher electronegativity increases the ring’s electron deficiency, enhancing resistance to electrophilic attack compared to chlorine analogs .
  • Methyl Group : Steric hindrance at position 2 reduces accessibility for further substitution, a feature absent in para-substituted analogs .

Sulfinylamino Group Dynamics

  • Tautomerism : The -N=S=O group can tautomerize to -NH-S(O)=, influencing reactivity in catalytic or biological systems. This property is absent in sulfones or sulfanyl derivatives .
  • Redox Activity: Sulfinylamino groups are prone to reduction to sulfenamides (-NH-S-), unlike stable sulfones .

Biological Activity

1-Fluoro-2-methyl-4-(sulfinylamino)benzene, with the CAS number 1785763-34-9, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C7H8FNO2S
  • Molecular Weight: 189.21 g/mol
  • Structure: The compound features a fluoro group, a methyl group, and a sulfinylamino moiety attached to a benzene ring, contributing to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to:

  • Enzyme Inhibition: The sulfinylamino group may interact with various enzymes, potentially inhibiting their activity. This interaction can modulate metabolic pathways and influence cellular functions.
  • Receptor Binding: The compound may bind to specific receptors, altering signaling pathways that lead to physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

This compound has shown promising results against various microbial strains. Studies have reported:

  • Inhibition of Bacterial Growth: Effective against Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.
  • Mechanism: Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Preliminary studies indicate that the compound may possess anticancer properties:

  • Cell Proliferation Inhibition: In vitro studies demonstrated reduced proliferation of cancer cell lines.
  • Apoptosis Induction: The compound may trigger apoptosis in cancer cells through activation of intrinsic pathways.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties:

  • Cytokine Modulation: It may reduce the production of pro-inflammatory cytokines in immune cells.
  • Potential Applications: Could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Study 1 (Antimicrobial)Significant inhibition of E. coli and S. aureus growthSuggests potential use as an antimicrobial agent
Study 2 (Anticancer)Reduced viability in breast cancer cell linesIndicates potential for cancer treatment applications
Study 3 (Anti-inflammatory)Decreased TNF-alpha levels in macrophagesSupports further investigation in inflammatory conditions

Toxicity and Safety Profile

Toxicological assessments are essential for evaluating the safety of this compound:

  • Acute Toxicity Tests: Initial studies suggest low acute toxicity; however, comprehensive studies are required.
  • Long-term Effects: Chronic exposure studies are necessary to assess potential long-term health effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Fluoro-2-methyl-4-(sulfinylamino)benzene, and how can intermediates be validated?

  • Methodology :

  • Step 1 : Start with fluorinated benzene derivatives (e.g., 2-fluorotoluene) as the core structure. Introduce the sulfinylamino group via sulfonation followed by controlled oxidation to the sulfinyl stage. Use reagents like chlorosulfonic acid for sulfonation and hydrogen peroxide for oxidation .
  • Step 2 : Validate intermediates using HPLC-MS to confirm molecular weight and FT-IR to track functional groups (e.g., S=O stretch at ~1050 cm⁻¹). For final product purity, employ ¹H/¹³C NMR to resolve substituent positions and X-ray crystallography for absolute configuration (if crystalline) .

Q. How can researchers distinguish between sulfinyl (S=O) and sulfonyl (SO₂) groups in structural characterization?

  • Analytical Strategies :

  • Vibrational Spectroscopy : Sulfinyl groups show a single S=O stretch (~1020–1070 cm⁻¹), while sulfonyl groups exhibit two asymmetric/symmetric stretches (~1300 and ~1150 cm⁻¹) .
  • NMR Chemical Shifts : Sulfinylamino protons typically resonate at δ 2.5–3.5 ppm (¹H), whereas sulfonyl groups deshield adjacent protons to δ 7.5–8.5 ppm due to stronger electron withdrawal .

Advanced Research Questions

Q. What experimental designs are optimal for studying the hydrolytic stability of the sulfinylamino group under varying pH conditions?

  • Methodology :

  • Controlled Hydrolysis : Prepare buffered solutions (pH 1–13) and monitor degradation via UV-Vis spectroscopy (λ_max ~260 nm for aromatic intermediates) and LC-MS/MS to identify breakdown products.
  • Kinetic Analysis : Use pseudo-first-order kinetics to calculate half-lives. For example, acidic conditions (pH < 3) may protonate the sulfinyl group, accelerating hydrolysis, while neutral/basic conditions stabilize it .
    • Data Contradiction Resolution : If conflicting stability data arise, verify buffer ionic strength and temperature control, as these factors significantly influence reaction rates .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Computational Workflow :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to model transition states for nucleophilic attack at the fluorine or sulfinylamino site.
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., fluorine’s σ-hole) to predict regioselectivity. For instance, the fluorine atom’s high electronegativity may favor SNAr reactions, while the sulfinyl group could act as a leaving group under specific conditions .
    • Validation : Compare computational results with experimental kinetic isotope effects or Hammett plots to assess predictive accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Fluoro-2-methyl-4-(sulfinylamino)benzene
Reactant of Route 2
Reactant of Route 2
1-Fluoro-2-methyl-4-(sulfinylamino)benzene

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